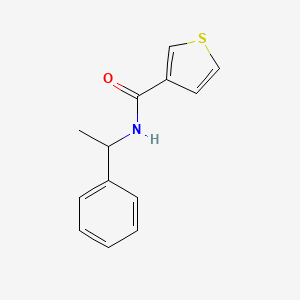

N-(1-phenylethyl)thiophene-3-carboxamide

Description

Properties

IUPAC Name |

N-(1-phenylethyl)thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NOS/c1-10(11-5-3-2-4-6-11)14-13(15)12-7-8-16-9-12/h2-10H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHUSVMCRSQWJQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenylethyl)thiophene-3-carboxamide typically involves the reaction of 3-thiophenecarboxylic acid with 2-phenylethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

General Chemical Reactions of Thiophene Derivatives

Thiophene derivatives, such as N-(1-phenylethyl)thiophene-3-carboxamide, can undergo various chemical reactions due to their functional groups:

-

Electrophilic Aromatic Substitution (EAS): Thiophene rings can participate in EAS reactions, where electrophiles substitute hydrogen atoms on the ring. This is less common than in benzene due to the electron-withdrawing effect of the sulfur atom but can occur under certain conditions .

-

Nucleophilic Substitution: The carboxamide group can undergo nucleophilic substitution reactions, where the amide nitrogen acts as a nucleophile or the carbonyl carbon is attacked by a nucleophile.

-

Hydrolysis: Carboxamides can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Data Tables and Research Findings

Due to the lack of specific data on this compound, the following table illustrates general reactions applicable to thiophene derivatives:

| Reaction Type | Conditions | Products/Outcomes |

|---|---|---|

| Electrophilic Aromatic Substitution | Strong acids, high temperature | Substituted thiophenes |

| Nucleophilic Substitution | Nucleophiles, solvents like DMF or DCM | Substituted amides or thiophenes |

| Hydrolysis | Acidic or basic conditions | Carboxylic acids |

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of thiophene-3-carboxamide, including N-(1-phenylethyl)thiophene-3-carboxamide, exhibit promising anticancer properties. For instance, a study focusing on benzo[b]thiophene derivatives demonstrated that certain compounds significantly inhibited the proliferation and migration of cancer cells, specifically targeting the RhoA/ROCK signaling pathway. The compound identified as b19 in this research showed enhanced anti-proliferative activity and induced apoptosis in MDA-MB-231 breast cancer cells, suggesting potential therapeutic applications in cancer treatment .

Case Study: RhoA/ROCK Pathway Inhibition

| Compound | Activity | Cell Line | Mechanism |

|---|---|---|---|

| b19 | Inhibition of proliferation and migration | MDA-MB-231 | RhoA/ROCK pathway modulation |

Antitubercular Activity

This compound has also been explored for its antitubercular properties. A screening campaign involving over 150,000 compounds identified several thiophene-based inhibitors that showed efficacy against the Pks13 thioesterase domain of Mycobacterium tuberculosis. The lead compound from this series demonstrated significant activity in both acute and chronic murine models of tuberculosis infection, indicating its potential as a candidate for further development .

Case Study: Pks13 Inhibitor Screening

| Compound | Activity | Model | Outcome |

|---|---|---|---|

| TAM16 | Antitubercular efficacy | Murine models | Advanced to preclinical candidate |

Biochemical Research Applications

The compound's structure allows it to participate in biochemical assays aimed at understanding enzyme inhibition mechanisms. For example, fragment-based screening has been employed to identify potent inhibitors targeting specific enzymes involved in metabolic pathways relevant to diseases such as malaria and tuberculosis. The ability to inhibit aspartate transcarbamoylase (ATCase) has been highlighted as a promising target for developing new antimalarial drugs .

Case Study: ATCase Inhibition

| Compound | Target Enzyme | IC50 Value (µM) | Selectivity |

|---|---|---|---|

| Compound 1 | PfATCase | 1.59 | High |

Biomedical Research and Drug Development

This compound is also utilized in biomedical research for its potential roles in drug repositioning and biomarker validation. The compound's diverse chemical properties allow researchers to explore its interactions with various biological targets, paving the way for innovative therapeutic strategies .

Mechanism of Action

The mechanism of action of N-(1-phenylethyl)thiophene-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylethyl and thienyl groups can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. Additionally, the formamide moiety can participate in hydrogen bonding, further stabilizing the interaction with target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Diversity

- Compound 11: 5-Cyano-N-(4-methoxyphenyl)-4-[2-(2-chlorophenyl)aminoacetamido]-2-phenylaminothiophene-3-carboxamide Features a chlorophenyl and methoxyphenyl substituent. Yield: 66%, Melting Point: 156–158°C .

- Compound 15: 4-Acetamido-5-hydrazinocarbonyl-N-(4-methoxyphenyl)-2-phenylaminothiophene-3-carboxamide Contains a hydrazinocarbonyl group, contributing to strong intermolecular hydrogen bonding. Yield: 84%, Melting Point: >300°C .

- AHPTC: 2-Amino-5-heptyl-N-(1-phenylethyl)thiophene-3-carboxamide Includes a heptyl chain and amino group on the thiophene ring. Yield: 79%, synthesized via microwave-assisted reaction .

- KR-36996 : Benzo[b]thiophene-3-carboxamide with a piperidinyloxy substituent.

Physicochemical Properties

Table 1: Comparative Data for Selected Thiophene Carboxamides

Key Observations :

Biological Activity

N-(1-phenylethyl)thiophene-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes diverse research findings, case studies, and experimental data to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound belongs to a class of thiophene derivatives, which are known for their diverse pharmacological properties. The structure can be represented as follows:

This compound features a thiophene ring, which is crucial for its biological interactions, particularly in targeting specific enzymes and receptors.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of thiophene derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

- Cell Viability Assays : In vitro studies utilizing the MTT assay have shown that this compound reduces cell viability in cancer cell lines such as MCF-7 and PC-3. The IC50 values observed were comparable to established chemotherapeutic agents, indicating promising anticancer activity .

- Mechanism of Action : The mechanism behind its anticancer effects appears to involve apoptosis induction and cell cycle arrest. Treated cells showed increased levels of lactate dehydrogenase (LDH), suggesting membrane integrity loss typical of apoptotic processes .

Antituberculosis Activity

The compound has also been investigated for its antitubercular properties. Studies have demonstrated that thiophene derivatives can inhibit the growth of Mycobacterium tuberculosis.

- Inhibition Studies : In vitro assays against various strains of M. tuberculosis showed that this compound exhibits significant inhibitory activity. For instance, it was effective against both drug-sensitive and resistant strains, with promising results in preliminary screening models .

Comparative Biological Activity Table

| Activity Type | IC50 Value (µM) | Cell Line/Organism | Reference |

|---|---|---|---|

| Anticancer | 40.1 (24h) | PC-3 | |

| Anticancer | 27.05 (48h) | PC-3 | |

| Antituberculosis | 4.61 | M. tuberculosis | |

| Antituberculosis | 5.69 | M. tuberculosis |

Case Studies and Experimental Findings

- MCF-7 Cell Line Study : A study focused on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant decrease in cell proliferation over 72 hours, with an observed IC50 value indicating high potency against this cancer type .

- Mycobacterial Inhibition : Another investigation assessed the compound's efficacy against M. tuberculosis using an acute infection model in mice. Results indicated a substantial reduction in bacterial load in treated groups compared to controls, suggesting potential for therapeutic development .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.